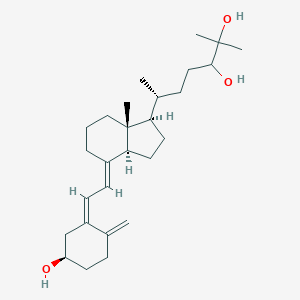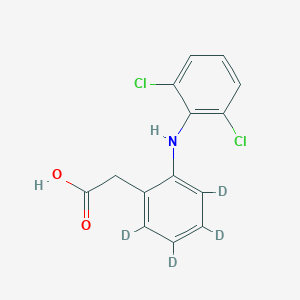
Diclofenac-d4
Übersicht
Beschreibung
Diclofenac-d4 is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in the body . It is widely used for treating conditions like osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and other types of acute pain . This compound is a deuterated form of diclofenac, which means that it contains four deuterium atoms. This isotopic substitution makes it useful for pharmacokinetic studies and bioanalytical assays .
Synthesis Analysis
The synthesis of Diclofenac involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . A six-step continuous flow synthesis of diclofenac sodium from commercially available aniline and chloroacetic acid has also been described .Molecular Structure Analysis
The molecular structure of this compound shows that the two aromatic rings are twisted in relation to each other, the angle of torsion being 69º and the hydrogen bond δ = 2x10-1 nm . The two chlorine atoms substituted to the phenyl ring are responsible for the maximum twisting of the ring .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes photocatalytic degradation with TiO2 illuminated with UV-A light in aqueous media . Rapid, sensitive, and specific methods have been developed for the determination of diclofenac in pharmaceutical preparations by linear sweep voltammetry (LSV) and gas chromatography (GC) with mass spectrometry (MS) detection .Wissenschaftliche Forschungsanwendungen
Interner Standard für die Quantifizierung
Diclofenac-d4 wird als interner Standard für die Quantifizierung von Diclofenac mittels GC- oder LC-MS verwendet . Diese Anwendung ist in der analytischen Chemie von entscheidender Bedeutung, da sie bei der genauen Bestimmung der Diclofenacmenge in einer Probe hilft .
Nicht-steroidales Antirheumatikum (NSAR)
This compound ist ein nicht-steroidales Antirheumatikum (NSAR) und COX-Hemmer . Es wird zur Behandlung von Erkrankungen wie Arthritis eingesetzt, wo es zur Reduzierung von Entzündungen und Schmerzen beiträgt .
Aktiver Metabolit von Diclofenac
This compound ist ein aktiver Metabolit von Diclofenac . Das bedeutet, dass es eines der Produkte des Stoffwechselprozesses von Diclofenac ist, das seine eigene biologische Aktivität haben kann .
Hemmer der Arachidonsäurefreisetzung
This compound hemmt die Freisetzung von Arachidonsäure . Diese Anwendung ist im Bereich der Immunologie und Entzündungen von Bedeutung, wo sie dazu beitragen kann, die Entzündungsreaktion des Körpers zu kontrollieren .
Selektive Quantifizierung aus Grundwasser- und pharmazeutischen Proben
This compound kann selektiv aus Grundwasser- und pharmazeutischen Proben quantifiziert werden, indem man ein magnetisches, molekular geprägtes Polymer-basiertes Sorbens in Kombination mit HPLC-PDA-Detektion verwendet . Diese Anwendung ist in der Umweltwissenschaft und der Schadstoffforschung wichtig, wo sie bei der Erkennung und Entfernung von Diclofenac hilft, einem pharmazeutischen Schadstoff in Gewässern
Wirkmechanismus
Target of Action
Diclofenac-d4, like its parent compound diclofenac, primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation and pain signaling .
Mode of Action
This compound exerts its action by inhibiting the activity of COX-1 and COX-2 enzymes , thereby disrupting the synthesis of prostaglandins . This inhibition results in a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, diclofenac is rapidly and completely absorbed . It binds extensively to plasma albumin, and its distribution in the body is influenced by this binding . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the signaling for inflammation and pain . At the cellular level, exposure to diclofenac can lead to changes such as a decrease in the zeta-potential and an increase in cell wall hydrophobicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the absorption and hence the bioavailability of diclofenac . Additionally, the presence of certain substances in the water, such as bicarbonates and nitrates, can affect the degradation of diclofenac . It’s also worth noting that diclofenac is considered an environmental pollutant due to its presence in various environmental matrices and its potential negative impacts on ecosystems .
Safety and Hazards
Diclofenac-d4 is toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation. It is suspected of damaging fertility or the unborn child. It causes damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Biochemische Analyse
Biochemical Properties
Diclofenac-d4, like its parent compound diclofenac, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The interaction of this compound with these enzymes is a crucial aspect of its biochemical activity.
Cellular Effects
This compound can influence cell function in several ways. It has been shown to inhibit the release of arachidonic acid in isolated rat peritoneal neutrophils and macrophages . Additionally, diclofenac and its analogs have been found to induce cellular toxicity by increasing the production of reactive oxygen species (ROS) and impairing autophagic flux .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of COX enzymes . By inhibiting these enzymes, this compound disrupts the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . It’s also an active metabolite of diclofenac methyl ester and diclofenac amide .
Temporal Effects in Laboratory Settings
It is known that diclofenac, the parent compound, has a short half-life and undergoes extensive first-pass metabolism
Dosage Effects in Animal Models
Studies on diclofenac have shown that it can inhibit carrageenan-induced paw edema in rats
Metabolic Pathways
This compound is involved in similar metabolic pathways as diclofenac. Diclofenac is metabolized mainly by hydroxylation and glucuronidation . The main hydroxylation product is 4-hydroxydiclofenac, which is generated by CYP2C9 . It’s likely that this compound follows a similar metabolic pathway.
Transport and Distribution
It is known that diclofenac, the parent compound, is widely distributed in the body and can penetrate into synovial fluid
Subcellular Localization
It is known that diclofenac, the parent compound, can interact with various ion channels , suggesting that it may localize to the cell membrane
Eigenschaften
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-SCFZSLNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512155 | |
| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153466-65-0 | |
| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Diclofenac-d4 used in the analysis of Diclofenac in postmortem samples?
A1: this compound is a deuterated form of Diclofenac, meaning it has a very similar chemical structure but with a slightly higher molecular weight due to the presence of four deuterium atoms instead of four hydrogen atoms. This makes it ideal as an internal standard in analytical techniques like mass spectrometry.
- Improved Accuracy: By adding a known amount of this compound to the postmortem sample, researchers can account for any potential loss of Diclofenac during preparation and analysis. This allows for a more accurate quantification of Diclofenac in the sample [].
Q2: How does the use of this compound contribute to the validation of the analytical method described in the research?
A2: The research paper [] highlights several validation parameters that are crucial for ensuring the reliability and accuracy of the analytical method used to quantify Diclofenac in postmortem samples. The use of this compound as an internal standard directly contributes to achieving these parameters:
- Recovery: The recovery rate, which indicates how efficiently the analyte (Diclofenac) is extracted from the sample, is also enhanced by using this compound. By comparing the ratio of extracted Diclofenac to this compound, researchers can determine the extraction efficiency and correct for any losses, leading to more reliable recovery values [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



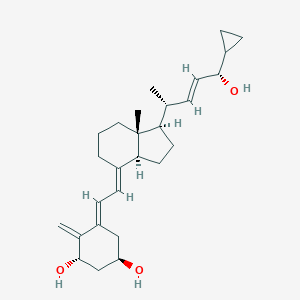
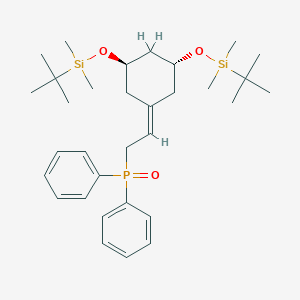

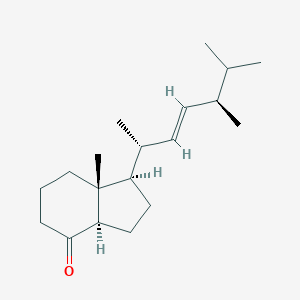
![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)
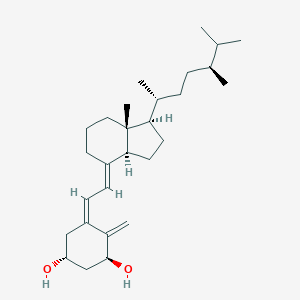
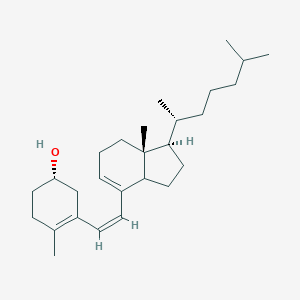


![Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B196362.png)
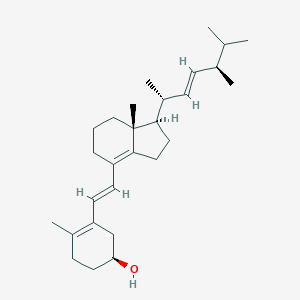
![(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B196365.png)
